6-Bromo-2-fluoro-3-methylbenzoic acid
Overview
Description
6-Bromo-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of 3-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the aromatic ring under controlled conditions . The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and catalysts like iron or aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organometallic compounds.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing bromine or fluorine.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
6-Bromo-2-fluoro-3-methylbenzoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methylbenzoic acid involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparison with Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a methyl group, which affects its reactivity and applications.
3-Bromo-2-methylbenzoic acid: This compound lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Bromo-6-methylbenzoic acid: This compound has a different substitution pattern on the benzene ring, leading to variations in its chemical behavior.
Uniqueness: 6-Bromo-2-fluoro-3-methylbenzoic acid is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVPYFPKLUQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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